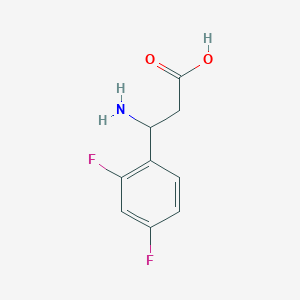

3-Amino-3-(2,4-difluorophenyl)propanoic acid

概要

説明

3-Amino-3-(2,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 It is a derivative of beta-alanine, where the phenyl group is substituted with two fluorine atoms at the 2 and 4 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,4-difluorophenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 2,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride and sodium acetate in ethanol, forming 2,4-difluorobenzonitrile.

Reduction: The nitrile group is then reduced to an amine group using lithium aluminum hydride (LiAlH4) in dry ether, yielding 2,4-difluoroaniline.

Alkylation: The 2,4-difluoroaniline undergoes alkylation with acrylonitrile in the presence of a base such as potassium carbonate (K2CO3) to form 3-(2,4-difluorophenyl)propionitrile.

Hydrolysis: Finally, the nitrile group is hydrolyzed to a carboxylic acid group using hydrochloric acid (HCl) in water, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be employed to meet industrial standards.

化学反応の分析

Types of Reactions

3-Amino-3-(2,4-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 3-Nitro-3-(2,4-difluorophenyl)propanoic acid.

Reduction: 3-Amino-3-(2,4-difluorophenyl)propanol.

Substitution: 3-Amino-3-(2-methoxy-4-difluorophenyl)propanoic acid.

科学的研究の応用

Chemistry

3-Amino-3-(2,4-difluorophenyl)propanoic acid serves as a crucial intermediate in organic synthesis. It is utilized to create various derivatives that may exhibit enhanced biological activity or improved pharmacological properties. Researchers have explored multiple synthetic pathways to optimize yields and purity.

Biology

In biological studies, this compound is investigated for its effects on neurotransmitter systems, particularly its interaction with glutamate receptors. It has been shown to modulate AMPA receptors, which are pivotal in synaptic transmission and plasticity. This modulation can have implications for neuroprotective strategies in neurodegenerative diseases like Alzheimer's.

Medicine

The compound is being studied for its potential therapeutic effects, including:

- Neuroprotection : Research indicates that it may reduce excitotoxicity associated with glutamate signaling, potentially protecting neurons from damage.

- Anti-inflammatory Effects : Studies have demonstrated its ability to decrease pro-inflammatory cytokine release in macrophages, suggesting applications in treating inflammatory diseases.

| Activity Type | Tested Concentration | Effect Observed |

|---|---|---|

| Neuroprotection | 10 µM | Reduced caspase-3 cleavage |

| Antioxidant Activity | Varies | Scavenging of free radicals |

| Anti-inflammatory | 100 µg/mL | Decreased cytokine release |

Neuroprotective Study

In a controlled study involving neuronal cultures exposed to glutamate, this compound significantly reduced neuronal death compared to control groups. The mechanism was linked to the inhibition of caspase-3 activation, a critical mediator in apoptosis.

Anti-inflammatory Research

A study assessing various amino acids for their anti-inflammatory properties found that this compound notably reduced the release of pro-inflammatory cytokines in cultured macrophages. This suggests its potential therapeutic applications in conditions characterized by inflammation.

Research Findings Overview

Recent literature emphasizes the synthesis and biological evaluation of this compound alongside structurally similar derivatives. Key findings include:

- Synthesis Methods : Various synthetic routes have been explored to enhance biological activity.

- Comparative Studies : Other compounds with similar structures were tested for antibacterial and antifungal properties, providing benchmarks for evaluating the efficacy of this compound.

作用機序

The mechanism of action of 3-Amino-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

- 3-Amino-3-(4-fluorophenyl)propanoic acid

- 3-Amino-3-(3,5-difluorophenyl)propanoic acid

- 3-Amino-3-(2,6-difluorophenyl)propanoic acid

Uniqueness

3-Amino-3-(2,4-difluorophenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity

生物活性

3-Amino-3-(2,4-difluorophenyl)propanoic acid, also known as a difluorophenyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme interactions, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C9H9F2NO2

- Molecular Weight : 201.17 g/mol

- CAS Number : 412925-23-6

The compound features an amino group and a difluorophenyl moiety, which contribute to its unique chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and metabolic pathways. Its structural characteristics allow it to modulate specific molecular interactions, making it a candidate for therapeutic applications.

Enzyme Interactions

The compound has been investigated for its effects on enzyme activity. It may act as an inhibitor or activator of certain enzymes, impacting cellular functions and metabolic processes. Notably:

- Enzyme Inhibition : Studies suggest that it can inhibit dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair .

- Binding Affinity : Variants of the compound show diverse binding affinities to different enzymes, indicating potential specificity in targeting biological pathways.

The mechanism by which this compound exerts its biological effects involves:

- Modulation of Enzyme Activity : The compound’s interactions with enzymes can lead to altered metabolic pathways.

- Structural Interactions : The difluorophenyl group allows for hydrophobic interactions with enzyme active sites, enhancing binding affinity and specificity.

Case Study 1: Dihydrofolate Reductase Inhibition

In a study evaluating various compounds for DHFR inhibition:

- Compound Tested : this compound showed significant inhibitory activity compared to other analogs.

- IC50 Value : The compound exhibited an IC50 value in the low micromolar range, suggesting effective inhibition of DHFR activity .

Case Study 2: Enzyme Binding Affinity

A study assessed the binding affinities of several enantiomers of the compound against DCAF1:

- Findings : The S-enantiomer demonstrated a higher binding affinity (490 nM) compared to the R-enantiomer (13.5 μM), highlighting the importance of stereochemistry in biological activity .

Comparative Table of Biological Activity

| Compound Name | Enzyme Target | IC50 (µM) | Binding Affinity (nM) |

|---|---|---|---|

| This compound | Dihydrofolate Reductase | <10 | N/A |

| (S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid | DCAF1 | N/A | 490 |

| (R)-3-Amino-3-(2,4-difluorophenyl)propanoic acid | DCAF1 | N/A | 13500 |

特性

IUPAC Name |

3-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNSEGYWKJUNMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343234 | |

| Record name | 3-amino-3-(2,4-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412925-23-6 | |

| Record name | 3-amino-3-(2,4-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。